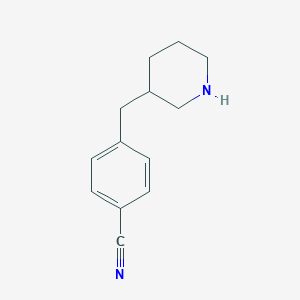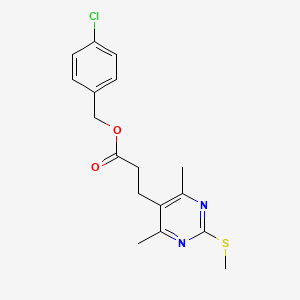
4-Acetyl-2-methylphenylboronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Acetyl-2-methylphenylboronic acid is a boronic acid derivative that has gained significant attention in recent years due to its versatile applications in various scientific fields. It is a white crystalline powder with a molecular formula of C9H11BO3 and a molecular weight of 179.99 g/mol. This compound is widely used in organic synthesis, medicinal chemistry, and material science due to its unique chemical and physical properties.
Aplicaciones Científicas De Investigación
1. In Environmental and Occupational Toxicology
4-Acetyl-2-methylphenylboronic acid, related to 2,4-dichlorophenoxyacetic acid (2,4-D), has relevance in the study of environmental and occupational toxicology. Research has delved into the toxicology and mutagenicity of 2,4-D, commonly used in agriculture and urban pest control. Such studies have implications for understanding the ecological and health impacts of this compound and similar structures, including this compound (Zuanazzi, Ghisi, & Oliveira, 2020).
2. In Organic Synthesis and Catalysis
This compound is significant in the realm of organic synthesis. For instance, research by Yamamoto and Kirai (2008) explored the hydroarylation of methyl phenylpropiolates, a process that may involve compounds like this compound. Such synthesis methods are pivotal for creating biologically active compounds, indicating its potential use in medicinal chemistry (Yamamoto & Kirai, 2008).
3. In Photoluminescence and Material Science
The compound also finds applications in material science, particularly in the creation of luminescent materials. Yan, Guo, and Qiao (2011) demonstrated its use in the development of luminescent lanthanide hybrids, showcasing its potential in advanced materials and photoluminescence research (Yan, Guo, & Qiao, 2011).
4. In Bioorthogonal Chemistry
The compound's role in bioorthogonal chemistry is noteworthy. Dilek, Lei, Mukherjee, and Bane (2015) utilized a derivative, 2-formylphenylboronic acid, in creating stable boron-nitrogen heterocycles, demonstrating the compound's potential in advanced biochemical applications (Dilek, Lei, Mukherjee, & Bane, 2015).
5. In Catalytic and Chemical Reactions
This compound is involved in catalytic processes. Wang, Lu, and Ishihara (2018) used related compounds in dehydrative amidation, a reaction pivotal in peptide synthesis, highlighting its role in catalytic chemistry and potential pharmaceutical applications (Wang, Lu, & Ishihara, 2018).
Propiedades
IUPAC Name |
(4-acetyl-2-methylphenyl)boronic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BO3/c1-6-5-8(7(2)11)3-4-9(6)10(12)13/h3-5,12-13H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMMXHEAOPLVLKG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=C(C=C1)C(=O)C)C)(O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.99 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-methyl-2-(3-(trifluoromethyl)benzamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B2758631.png)
![methyl 4-{1-[2-(dimethylamino)ethyl]-4-hydroxy-2-(4-methylphenyl)-5-oxo-2,5-dihydro-1H-pyrrole-3-carbonyl}-3,5-dimethyl-1H-pyrrole-2-carboxylate](/img/structure/B2758633.png)
![3-(1-(3-chlorobenzoyl)piperidin-4-yl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2758636.png)
![4-(2-(4-methyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamido)benzamide](/img/structure/B2758638.png)
![2-(4-((4-(4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridine-3-carbonyl)piperazin-1-yl)sulfonyl)phenoxy)acetamide](/img/structure/B2758640.png)
![N-[(3-Phenyl-1,2,4-oxadiazol-5-yl)methyl]oxirane-2-carboxamide](/img/structure/B2758641.png)


![2-chloro-N-[(2,3-dihydro-1,4-benzodioxin-5-yl)methyl]pyridine-3-carboxamide](/img/structure/B2758645.png)
![[9-(4-methoxyphenyl)-6-oxo-6,9-dihydro-1H-purin-1-yl]acetic acid](/img/structure/B2758646.png)
![N-[5-(aminosulfonyl)-2-(diethylamino)phenyl]-2-chloroacetamide](/img/structure/B2758647.png)
![N-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-5-nitrothiophene-2-carboxamide](/img/structure/B2758648.png)